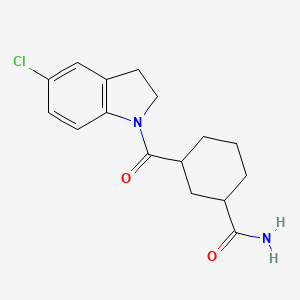
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining a chloro-substituted indole moiety with a cyclohexane carboxamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chloro substitution can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The cyclohexane carboxamide group can be attached via an amide coupling reaction. This involves the reaction of the indole derivative with cyclohexanecarboxylic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substitution may enhance the compound’s binding affinity and selectivity. The cyclohexane carboxamide group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: A simpler indole derivative with similar biological activities.
Cyclohexanecarboxamide: A compound with a similar amide group but lacking the indole moiety.
Uniqueness
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is unique due to its combination of a chloro-substituted indole and a cyclohexane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-5-14-10(9-13)6-7-19(14)16(21)12-3-1-2-11(8-12)15(18)20/h4-5,9,11-12H,1-3,6-8H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOKYQKLFSPDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)N2CCC3=C2C=CC(=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963702.png)
![N-[[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B6963708.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![4-fluoro-N-[3-(4-methoxy-4-methylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6963721.png)
![N-[4-[1-[(4-cyano-6-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963725.png)
![N-[4-[1-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963739.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone](/img/structure/B6963744.png)
![[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6963751.png)
![1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine](/img/structure/B6963759.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B6963760.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-2-ylbutan-1-amine](/img/structure/B6963769.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)
![1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963805.png)
![3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile](/img/structure/B6963811.png)
